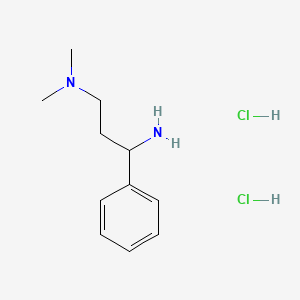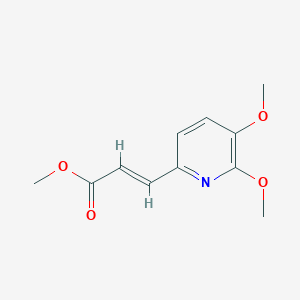
Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate
Descripción general
Descripción
“Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate” is a chemical compound with the empirical formula C11H13NO4 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Synthesis Analysis
Unfortunately, I was unable to find specific information on the synthesis of “Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate” from the web search results .Molecular Structure Analysis
The molecular weight of “Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate” is 223.23 . The SMILES string representation of the molecule isCOC(=O)\\C=C\\c1ccc(OC)c(OC)n1 . Physical And Chemical Properties Analysis
“Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate” is a solid compound . More detailed physical and chemical properties were not found in the web search results .Aplicaciones Científicas De Investigación
Antimicrobial Activity : Saraei et al. (2016) synthesized novel acrylate monomers, which demonstrated moderate to good antibacterial and antifungal activities. These findings suggest potential applications of Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate in developing antimicrobial agents (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).
Solar Cell Applications : Kim et al. (2006) discussed the engineering of organic sensitizers for solar cells, indicating the potential use of Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate in solar energy technologies (Kim et al., 2006).
Organic Synthesis : Hamel & Girard (2000) explored the in situ generation of methyl acrylate, including Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate, for N-alkylation of heterocycles, suggesting its role in organic synthesis and chemical transformations (Hamel & Girard, 2000).
Catalysis and Polymerization : Wang et al. (2005) reported the use of Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate in catalysis and polymerization, specifically in the oxidation of acrylic acid to synthesize Methyl 3,3-dimethoxypropionate (Wang, Li, & Zhou, 2005).
Polymer Electronics : Bertran et al. (2007) conducted quantum chemical calculations on poly(3-thiophen-3-yl-acrylic acid methyl ester), a derivative of Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate, suggesting its application in the field of polymer electronics (Bertran et al., 2007).
Atmospheric Chemistry : Moreno et al. (2014) studied the atmospheric degradation processes of acrylate esters, including Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate, which is crucial for understanding their environmental impact and behavior (Moreno et al., 2014).
Safety And Hazards
“Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate” is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H318, which means it causes serious eye damage. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
methyl (E)-3-(5,6-dimethoxypyridin-2-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-9-6-4-8(12-11(9)16-3)5-7-10(13)15-2/h4-7H,1-3H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEYCRIDTIMCDW-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C=CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(N=C(C=C1)/C=C/C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673876 | |
| Record name | Methyl (2E)-3-(5,6-dimethoxypyridin-2-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate | |
CAS RN |
1138444-25-3 | |
| Record name | Methyl (2E)-3-(5,6-dimethoxypyridin-2-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




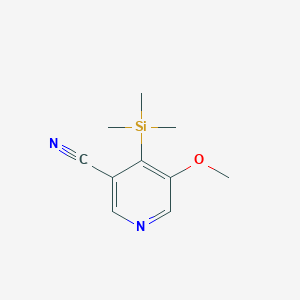
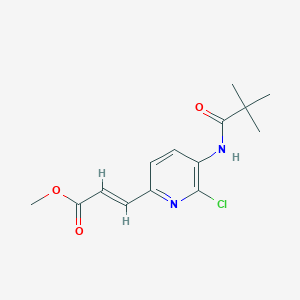
![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1421082.png)
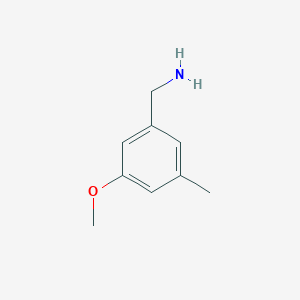

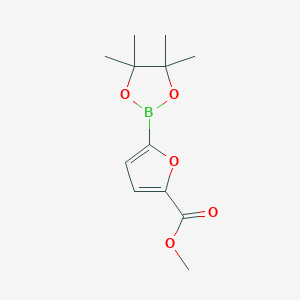
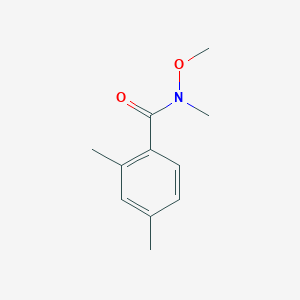
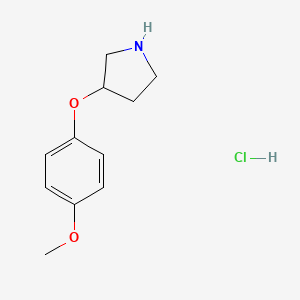


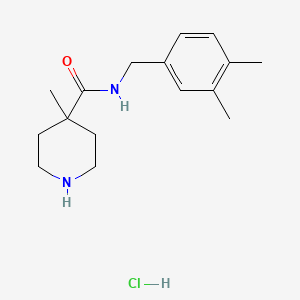
![3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1421099.png)
